Cas no 37769-31-6 (1,1'-isopropylidenebis(4-allyloxydibromobenzene))
37769-31-6 structure
Product Name:1,1'-isopropylidenebis(4-allyloxydibromobenzene)
CAS-Nr.:37769-31-6
MF:C21H20Br4O2
MW:623.998303413391
CID:922600
PubChem ID:61972
Update Time:2025-04-19
1,1'-isopropylidenebis(4-allyloxydibromobenzene) Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1,1'-isopropylidenebis(4-allyloxydibromobenzene)
- Benzene, 1,1'-(1-methylethylidene)bis(dibromo-4-(2-propenyloxy)-
- Propane, 2,2-bis(4-(allyloxy)-3,5-dibromophenyl)-
- FG-3200
- PWXTUWQHMIFLKL-UHFFFAOYSA-N
- A877623
- carbonyl dichloride,2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol,4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
- 4,4'-DIMETHYLMETHYLENEBIS(2,6-DIBROMO-1-(ALLYLOXY)BENZENE)
- Tetrabromobisphenol A, bis(allyl ether)
- 2-ALLYLOXY-5-(1-(4-ALLYLOXY-3,5-DIBROMO-PHENYL)-1-METHYL-ETHYL)-1,3-DIBROMO-BENZENE
- Tetrabromobisphenol A, Bisallyl Ether
- Tetrabromobisphenol A bis(allylether)
- DTXCID909327
- 3,3'-(ISOPROPYLIDENEBIS(2,6-DIBROMO-4,1-PHENYLENEOXY))BIS(1-PROPENE)
- 1,3-DIBROMO-5-(2-(3,5-DIBROMO-4-PROP-2-ENOXYPHENYL)PROPAN-2-YL)-2-PROP-2-ENOXYBENZENE
- DTXSID2029327
- Benzene, 1,1'-(1-methylethylidene)bis(3,5-dibromo-4-(2-propen-1-yloxy)-
- FG 3200
- BE 51
- J193.903C
- 1,1'-(1-METHYLETHYLIDENE)BIS(3,5-DIBROMO-4-(2-PROPENYLOXY)BENZENE)
- 3,3'-DIMETHYLMETHYLENEBIS(3,5-DIBROMO-1,4-PHENYLENEOXY)BIS(1-PROPENE)
- Q27261505
- 1,1'-propane-2,2-diylbis[4-(allyloxy)-3,5-dibromobenzene]
- 1,1'-Isopropylidenebis[4-(allyloxy)-3,5-dibromobenzene]
- Tetrabromobisphenol A diallyl ether
- 1,1'-Isopropylidenebis(4-(allyloxy)-3,5-dibromobenzene)
- Flame Cut 122K
- Tetrabromobisphenol A bis (allyl ether)
- NCGC00260126-01
- 25327-89-3
- NS00004570
- 4,4'-ISOPROPYLIDENEBIS(1-(ALLYLOXY)-2,6-DIBROMOBENZENE)
- ISOPROPYLIDENEBIS(2,6-DIBROMO-4,1-PHENYLENE)BIS(ALLYL ETHER)
- AS-70787
- CAS-25327-89-3
- 2,2-Bis(3,5-dibromo-4-allyloxyphenyl)propane
- 1,3-dibromo-5-[2-(3,5-dibromo-4-prop-2-enoxyphenyl)propan-2-yl]-2-prop-2-enoxybenzene
- Tetrabromobisphenol A allyl ether
- Benzene, 1,1'-(1-methylethylidene)bis[3,5-dibromo-4-(2-propenyloxy)-
- FIRE GUARD 3200
- E78866
- MFCD00086863
- 1,1'-(2,2-PROPANEDIYL)BIS(4-(ALLYLOXY)-3,5-DIBROMOBENZENE)
- 2,2'BIS(4-ALLYLOXY-3,5-DIBROMOPHENYL)PROPANE
- Tetrabromobisphenol A bis(allyl ether)
- AC-14165
- Benzene, 1,1'-(1-methylethylidene)bis(3,5-dibromo-4-(2-propenyloxy)-
- UNII-57LML2L4FA
- Tox21_202577
- SCHEMBL827154
- AKOS015912832
- 37769-31-6
- 1,3-DIBROMO-5-(2-(3,5-DIBROMO-4-(PROP-2-EN-1-YLOXY)PHENYL)PROPAN-2-YL)-2-(PROP-2-EN-1-YLOXY)BENZENE
- 5,5'-(Propane-2,2-diyl)bis(2-(allyloxy)-1,3-dibromobenzene)
- B2021
- CHEMBL3185920
- 2,2',6,6'-Tetrabromobisphenol A diallyl ether
- EINECS 246-850-8
- 1,1'-PROPANE-2,2-DIYLBIS(3,5-DIBROMO-4-(PROP-2-EN-1-YLOXY)BENZENE)
- EINECS 253-659-3
- 1,1'-(1-Methylethylidene)bis(3,5-dibromo-4-(2-propenyloxy)benzene
- 2,2-Bis(4-allyloxy-3,5-dibromophenyl)propane
- TBBPA-BISALLYLETHER
- 1,1'-PROPANE-2,2-DIYLBIS(4-(ALLYLOXY)-3,5-DIBROMOBENZENE)
- Pyroguard SR 319
- 57LML2L4FA
- TBBPA-DE
- SR 319
- tetrabromobisphenol a-diallyl ether
- 1,3-dibromo-5-{2-[3,5-dibromo-4-(prop-2-en-1-yloxy)phenyl]propan-2-yl}-2-(prop-2-en-1-yloxy)benzene
-
- Inchi: 1S/C21H20Br4O2/c1-5-7-26-19-15(22)9-13(10-16(19)23)21(3,4)14-11-17(24)20(18(25)12-14)27-8-6-2/h5-6,9-12H,1-2,7-8H2,3-4H3
- InChI-Schlüssel: PWXTUWQHMIFLKL-UHFFFAOYSA-N
- Lächelt: BrC1C(=C(C=C(C=1)C(C)(C)C1C=C(C(=C(C=1)Br)OCC=C)Br)Br)OCC=C
Berechnete Eigenschaften
- Genaue Masse: 619.8196
- Monoisotopenmasse: 619.81968
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 27
- Anzahl drehbarer Bindungen: 8
- Komplexität: 433
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 18.5
- XLogP3: 8.7
Experimentelle Eigenschaften
- PSA: 18.46
1,1'-isopropylidenebis(4-allyloxydibromobenzene) Verwandte Literatur
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
37769-31-6 (1,1'-isopropylidenebis(4-allyloxydibromobenzene)) Verwandte Produkte
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Empfohlene Lieferanten
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Mitglied
CN Lieferant
Reagenz
Shanghai Bent Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Changzhou Guanjia Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
上海帛亦医药科技有限公司
Gold Mitglied
CN Lieferant
Reagenz
Essenoi Fine Chemical Co., Limited
Gold Mitglied
CN Lieferant
Reagenz